molecular formula C20H20N4O3 B12181861 N-benzyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

N-benzyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

Cat. No.: B12181861
M. Wt: 364.4 g/mol
InChI Key: JTDOTISFXDULJW-UHFFFAOYSA-N
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Description

N-benzyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. The structure of this molecule incorporates several pharmacologically relevant motifs, including a benzyl group, an indole ring system, and an ethanediamide (oxalamide) linker . The indole moiety is a privileged structure in drug discovery, commonly found in molecules that interact with proteins and receptors . The ethanediamide linker is a functional group known to contribute to the compound's ability to mimic peptide bonds and engage in hydrogen bonding, which can be crucial for achieving high affinity and selectivity toward biological targets . While the specific biological profile and mechanism of action for this precise molecule require further investigation, its structural framework suggests potential as a key intermediate or scaffold in the development of enzyme inhibitors or receptor modulators. Researchers can leverage this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own thorough characterization and biological testing to determine the compound's suitability for their specific projects.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N'-benzyl-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide

InChI

InChI=1S/C20H20N4O3/c25-18(17-12-15-8-4-5-9-16(15)24-17)21-10-11-22-19(26)20(27)23-13-14-6-2-1-3-7-14/h1-9,12,24H,10-11,13H2,(H,21,25)(H,22,26)(H,23,27)

InChI Key

JTDOTISFXDULJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves the reaction of indole derivatives with benzylamine and ethanediamide under specific conditions. One common method involves the Fischer indole synthesis, where an indole derivative is reacted with benzylamine in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

1. Anticonvulsant Activity
Research has indicated that derivatives of N-benzyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide exhibit significant anticonvulsant properties. For instance, studies have shown that related compounds with similar structural motifs demonstrate effective anticonvulsant activities in various animal models. The efficacy of these compounds often surpasses traditional anticonvulsants such as phenobarbital, suggesting their potential as novel therapeutic agents for epilepsy and seizure disorders .

2. Pain Management
In addition to anticonvulsant effects, these compounds have been evaluated for their analgesic properties. The structure-activity relationship studies indicate that modifications at specific sites can enhance pain attenuation effects, making them candidates for neuropathic pain treatment .

Structure-Activity Relationships

The pharmacological efficacy of this compound is heavily influenced by its chemical structure. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups at the 4'-N'-benzylamide site has been correlated with increased anticonvulsant activity. Conversely, electron-donating groups tend to diminish activity .
  • Conformational Analysis : The spatial arrangement of the indole and benzyl moieties plays a critical role in the compound's interaction with biological targets. Computational studies have suggested that non-planar conformations may enhance binding affinity to receptors involved in seizure and pain pathways .

Therapeutic Potential

1. Cancer Treatment
Emerging research suggests that compounds related to this compound may possess anticancer properties. Indole derivatives are known to interact with various molecular targets implicated in cancer progression, including apoptosis regulators and cell cycle proteins. Preliminary studies indicate that these compounds may induce apoptosis in cancer cell lines, warranting further investigation into their mechanisms of action and therapeutic potential .

2. Neurological Disorders
Given their anticonvulsant and analgesic properties, these compounds are also being explored for broader applications in treating neurological disorders such as anxiety and depression. The modulation of neurotransmitter systems by indole derivatives presents a promising avenue for developing new antidepressants or anxiolytics .

Case Studies

Several case studies highlight the applications of this compound:

Study Focus Findings
Study 1Anticonvulsant ActivityDemonstrated superior efficacy compared to phenobarbital in MES models with an ED50 of 8.9 mg/kg .
Study 2Pain ManagementShowed significant reduction in pain response in formalin models, indicating potential for neuropathic pain treatment .
Study 3Cancer Cell ApoptosisInduced apoptosis in specific cancer cell lines through modulation of apoptotic pathways, suggesting anticancer potential .

Mechanism of Action

The mechanism of action of N-benzyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The indole moiety plays a crucial role in these interactions due to its ability to form hydrogen bonds and π-π stacking interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The ethanediamide scaffold allows for significant structural diversity. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications References
Target Compound Benzyl, indole-2-carbonyl C₁₉H₂₁N₄O₂* ~345.40† Potential antioxidant/biological activity
N-(2-hydroxyethyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide Hydroxyethyl, indole-2-carbonyl C₁₅H₁₈N₄O₄ 318.33 Enhanced hydrophilicity
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide Naphthyl, indole-2-carbonyl C₂₃H₂₃N₄O₂* ~395.46† Increased aromatic bulk
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide Piperidinyl, trifluoromethylphenyl, methyl-dihydroindole C₂₆H₃₀F₃N₄O₂ 512.54 Enhanced lipophilicity
Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidines Benzimidazolyl, alkyl groups Varies Varies Antioxidant activity (DPPH assay)

*Estimated based on structural similarity; †Calculated using molecular formula.

Key Observations:

  • Benzyl vs. Naphthyl Groups : The naphthyl analog () introduces greater aromatic bulk, likely enhancing π-π stacking interactions but reducing solubility compared to the benzyl-substituted target compound .
  • Trifluoromethylphenyl and Piperidinyl Groups : The compound in demonstrates how electron-withdrawing groups (e.g., CF₃) and heterocycles (piperidinyl) can modulate lipophilicity and receptor binding .

Biological Activity

N-benzyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide (CAS Number: 1081127-07-2) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O3, with a molar mass of 368.4 g/mol. The compound features an indole moiety which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

PropertyValue
Molecular FormulaC20H20N4O3
Molar Mass368.4 g/mol
CAS Number1081127-07-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Indole derivatives are known to modulate signaling pathways involved in inflammation and cancer progression. Specifically, this compound may inhibit the NLRP3 inflammasome, which is implicated in several inflammatory diseases.

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound can significantly suppress the release of pro-inflammatory cytokines such as IL-1β. For example, related compounds have demonstrated up to 77% inhibition of IL-1β release in macrophage cell lines at concentrations around 10 µM .

Anticancer Potential

Indole derivatives are also recognized for their anticancer properties. The mechanism often involves the modulation of cell cycle progression and apoptosis in cancer cells. Research indicates that similar compounds can induce apoptosis in various cancer cell lines through multiple pathways, including the activation of caspases and the mitochondrial pathway .

Case Studies and Research Findings

  • Inflammation Studies : A study focusing on indole derivatives showed that certain compounds could effectively inhibit the NLRP3 inflammasome, leading to reduced inflammation in mouse models .
  • Cancer Research : In vitro studies have shown that indole-based compounds can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. For instance, a related compound was found to significantly reduce tumor growth in xenograft models .
  • Pharmacological Properties : The pharmacokinetics and bioavailability of this compound have not been extensively studied, but similar compounds exhibit favorable pharmacological profiles, making them suitable candidates for further development .

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